2-(Dimethylamino)-3-methylnaphthalene-1,4-dione

Catalog No.
S15673978
CAS No.
118290-21-4
M.F
C13H13NO2
M. Wt
215.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Dimethylamino)-3-methylnaphthalene-1,4-dione

CAS Number

118290-21-4

Product Name

2-(Dimethylamino)-3-methylnaphthalene-1,4-dione

IUPAC Name

2-(dimethylamino)-3-methylnaphthalene-1,4-dione

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

InChI

InChI=1S/C13H13NO2/c1-8-11(14(2)3)13(16)10-7-5-4-6-9(10)12(8)15/h4-7H,1-3H3

InChI Key

QRKOIDKGPWEQGG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)N(C)C

2-(Dimethylamino)-3-methylnaphthalene-1,4-dione, also known as a derivative of naphthoquinone, is a synthetic organic compound characterized by its unique structure, which includes a dimethylamino group and a methylnaphthalene backbone. The molecular formula for this compound is C13_{13}H13_{13}N1_{1}O2_{2}, and it possesses significant redox properties due to the presence of the naphthoquinone moiety. This compound is notable for its potential applications in medicinal chemistry and as an intermediate in organic synthesis.

The chemical reactivity of 2-(Dimethylamino)-3-methylnaphthalene-1,4-dione is largely attributed to its naphthoquinone structure, which can undergo various reactions:

  • Reduction Reactions: The quinone can be reduced to form the corresponding hydroquinone. This reaction can be facilitated by reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Electrophilic Substitution: The presence of the dimethylamino group can activate the aromatic ring towards electrophilic substitution reactions, allowing for further functionalization at positions ortho or para to the amino group.
  • Nucleophilic Addition: The carbonyl groups in the quinone can react with nucleophiles, leading to the formation of adducts that may have enhanced biological activity.

Research indicates that compounds related to 2-(Dimethylamino)-3-methylnaphthalene-1,4-dione exhibit various biological activities:

  • Anticancer Activity: Similar naphthoquinones have shown potential in inhibiting cancer cell growth by inducing apoptosis and disrupting mitochondrial function. They may also affect cellular redox states, leading to increased reactive oxygen species levels that can trigger cell death in cancer cells .
  • Antimicrobial Properties: Naphthoquinones are known for their antibacterial and antifungal activities, which may be attributed to their ability to interact with microbial DNA and proteins, disrupting essential cellular processes .

The synthesis of 2-(Dimethylamino)-3-methylnaphthalene-1,4-dione can be achieved through several methods:

  • Oxidation of 2-Methylnaphthalene: This method involves the oxidation of 2-methylnaphthalene using oxidizing agents such as chromium trioxide or hydrogen peroxide in acidic conditions to yield the corresponding naphthoquinone .
  • Methylation Reactions: Starting from 1,4-naphthoquinone, methylation can be performed using methyl iodide in the presence of a base like potassium carbonate to introduce the methylnaphthalene substituent.
  • Dimethylamino Group Introduction: The dimethylamino group can be introduced through nucleophilic substitution reactions involving dimethylamine and appropriate electrophiles derived from the naphthoquinone intermediate.

2-(Dimethylamino)-3-methylnaphthalene-1,4-dione has several potential applications:

  • Pharmaceuticals: Its derivatives are being explored for use in developing anticancer drugs due to their ability to induce oxidative stress in tumor cells.
  • Organic Synthesis: It serves as an important intermediate in synthesizing various organic compounds, particularly those with biological significance.
  • Dyes and Pigments: The vibrant color associated with naphthoquinones makes them suitable for applications in dye manufacturing.

Studies on interaction mechanisms reveal that 2-(Dimethylamino)-3-methylnaphthalene-1,4-dione can interact with biomolecules such as DNA and proteins:

  • DNA Binding Studies: Research suggests that naphthoquinones can intercalate into DNA strands or form adducts with nucleobases, potentially leading to genotoxic effects .
  • Protein Interactions: The compound may also interact with proteins involved in redox processes or cellular signaling pathways, influencing their activity and stability.

Several compounds share structural similarities with 2-(Dimethylamino)-3-methylnaphthalene-1,4-dione. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
1,4-NaphthoquinoneBasic naphthoquinone structureWell-studied for its biological activities
MenadioneA methylated form of naphthoquinoneUsed in vitamin K formulations
PlumbaginContains a hydroxyl groupExhibits potent anticancer properties
5-Amino-1,4-naphthoquinoneAmino substitution on naphthoquinoneKnown for its antibacterial activity

These compounds highlight the unique features of 2-(Dimethylamino)-3-methylnaphthalene-1,4-dione while showcasing their shared reactivity patterns and biological significance. Each compound's distinct functional groups contribute to its specific properties and applications.

XLogP3

1.7

Hydrogen Bond Acceptor Count

3

Exact Mass

215.094628657 g/mol

Monoisotopic Mass

215.094628657 g/mol

Heavy Atom Count

16

Dates

Modify: 2024-08-15

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